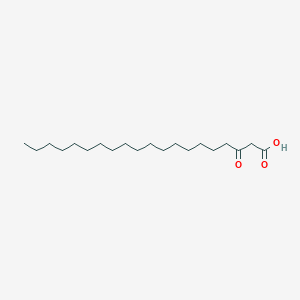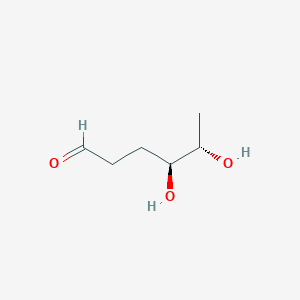
3-Oxoicosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxoicosanoic acid is a long-chain fatty acid that is icosanoic acid in which the hydrogens at the beta-position are replaced by an oxo group. It is a 3-oxo monocarboxylic acid and a long-chain fatty acid. It derives from an icosanoic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering and Bio-Production
3-Oxoicosanoic acid and its related compounds play a crucial role in metabolic engineering, particularly in the production of valuable chemicals. For example, 3-hydroxypropanoic acid (3-HP), a related compound, is extensively used in industrial production, including acrylic acid derivatives and bioplastics. Advanced techniques in metabolic engineering, such as introducing heterologous pathways and optimizing fermentation conditions, have been developed to enhance the bio-production of 3-HP and similar compounds (Jers et al., 2019).
Environmental Chemistry
In atmospheric studies, related carboxylic acids, such as oxalic acid, have been identified as significant components, especially in non-urban and marine atmospheres. These compounds contribute to our understanding of atmospheric chemistry and environmental impacts (Martinelango et al., 2007).
Medical Research and Analysis
3-Oxoicosanoic acid derivatives are relevant in medical research, especially in studying metabolic disorders. For instance, the analysis of 3-oxopentanoic acid in human plasma helps in understanding and treating conditions like glucose transporter type I deficiency (G1D) syndrome (Kallem et al., 2021).
Material Science
These acids also find applications in material science, particularly in the study and synthesis of biopolymers. For example, poly(3-hydroxyalkanoates) (PHAs) synthesized from fatty acids are significant in developing biodegradable plastics. This research helps create materials with a lower environmental impact (Ballistreri et al., 2001).
Biodegradation Studies
Understanding the biodegradation of compounds like 3-oxoicosanoic acid is crucial in environmental sciences. Studies on microbial degradation pathways provide insights into the natural breakdown of these compounds, which is essential for assessing environmental risks and remediation strategies (Wang et al., 2005).
Eigenschaften
Produktname |
3-Oxoicosanoic acid |
|---|---|
Molekularformel |
C20H38O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
3-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h2-18H2,1H3,(H,22,23) |
InChI-Schlüssel |
MZPZMTFDSVTILM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)



